Chloroacetyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15018-06-1 |

|---|---|

Molecular Formula |

C2H2BrClO |

Molecular Weight |

157.39 g/mol |

IUPAC Name |

2-chloroacetyl bromide |

InChI |

InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2 |

InChI Key |

LKRZCUQFUCYWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chloroacetyl Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

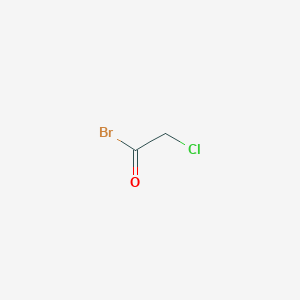

Chloroacetyl bromide (C₂H₂BrClO) is a halogenated acyl bromide that serves as a reactive intermediate in various chemical syntheses. Its bifunctional nature, possessing both a chloro and a bromoacetyl group, makes it a valuable building block for the introduction of the chloroacetyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and safe handling of this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is a simple yet reactive molecule. The presence of two different halogen atoms attached to the acetyl group contributes to its high reactivity.

| Identifier | Value |

| IUPAC Name | 2-chloroacetyl bromide[1] |

| Molecular Formula | C₂H₂BrClO[1][2] |

| Molecular Weight | 157.39 g/mol [1] |

| Canonical SMILES | C(C(=O)Br)Cl[1] |

| InChI Key | LKRZCUQFUCYWLZ-UHFFFAOYSA-N[1] |

| CAS Number | 15018-06-1[1][2] |

Physicochemical Properties

| Property | Chloroacetyl Chloride | Bromoacetyl Bromide | This compound (Estimated) |

| Melting Point | -22 °C | Not available | Likely a low-melting solid or liquid at room temperature |

| Boiling Point | 105-106 °C | 147-150 °C[3] | Intermediate between chloroacetyl chloride and bromoacetyl bromide |

| Density | 1.418 g/mL at 25 °C | 2.317 g/mL at 25 °C[3] | Intermediate between chloroacetyl chloride and bromoacetyl bromide |

| Solubility | Soluble in acetone, benzene, miscible with ethyl ether[4] | Miscible with Acetone[5] | Expected to be soluble in aprotic organic solvents |

| Appearance | Colorless to light yellow liquid | Water-white liquid with a pungent odor[3] | Likely a colorless to yellowish liquid with a pungent odor |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following are predicted data and information based on analogous compounds.

-

¹H NMR: A single peak corresponding to the two methylene protons (Cl-CH₂-COBr) is expected. The chemical shift would be influenced by the adjacent chlorine atom and the carbonyl group.

-

¹³C NMR: Two distinct signals are anticipated: one for the methylene carbon and another for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl bromide is expected, typically in the region of 1780-1850 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), a characteristic isotopic pattern for the molecular ion and fragment ions would be observed.[6][7]

Reactivity and Handling

This compound is a highly reactive compound, characteristic of acyl halides. Its reactivity is dominated by the electrophilic carbonyl carbon.

Reactivity Profile

-

Reaction with Nucleophiles: this compound readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically fast and exothermic.

-

Hydrolysis: It reacts violently with water and moisture to produce chloroacetic acid and hydrobromic acid.[8] This reaction is vigorous and generates corrosive acidic fumes. Therefore, it must be handled under anhydrous conditions.

-

Stability and Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

DOT Diagram: Reactivity of this compound with a Generic Nucleophile

Caption: Nucleophilic acyl substitution reaction of this compound.

Experimental Protocols

General Procedure for the Amidation of an Amine with Chloroacetyl Halide

Objective: To synthesize an N-substituted 2-chloroacetamide.

Materials:

-

Amine (1.0 equivalent)

-

This compound (1.05 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the amine in the anhydrous aprotic solvent under an inert atmosphere (nitrogen or argon) at 0 °C, add the tertiary amine base.

-

Slowly add this compound to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired N-substituted 2-chloroacetamide.

DOT Diagram: Experimental Workflow for Amidation

Caption: A typical experimental workflow for an amidation reaction.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on analogous compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause severe skin burns and eye damage.[8]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge for acid gases and organic vapors if working outside of a fume hood or if there is a risk of exposure.

-

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. Its utility is derived from its ability to readily introduce the chloroacetyl group into various molecules. However, its reactivity also necessitates careful handling and adherence to strict safety protocols due to its hazardous nature and sensitivity to moisture. This guide provides essential information for the safe and effective use of this compound in a research and development setting. Further experimental investigation into its specific physical and spectroscopic properties would be beneficial to the scientific community.

References

- 1. This compound | C2H2BrClO | CID 12610899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Chloroacetyl Bromide: A Comprehensive Technical Guide for Researchers

CAS Number: 15018-06-1

Chemical Formula: C₂H₂BrClO

Molecular Weight: 157.39 g/mol [1][2]

This technical guide provides an in-depth overview of chloroacetyl bromide, a versatile bifunctional reagent widely employed in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, safety and handling, and applications, supplemented with experimental protocols and logical workflow diagrams.

Physicochemical and Computed Properties

This compound is a reactive acyl bromide containing both a chloro and a bromo functional group, making it a valuable building block for the introduction of a chloroacetyl moiety into various molecular scaffolds.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-chloroacetyl bromide | [1] |

| Synonyms | Acetyl bromide, chloro- | [1][4] |

| Molecular Formula | C₂H₂BrClO | [1][2][4][5][6] |

| Molecular Weight | 157.39 g/mol | [1][2][4] |

| Canonical SMILES | C(C(=O)Br)Cl | [1][4] |

| InChI | InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2 | [1][4] |

| InChIKey | LKRZCUQFUCYWLZ-UHFFFAOYSA-N | [1][4] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 1.5 | [1][7] |

| Hydrogen Bond Donor Count | 0 | [1][7] |

| Hydrogen Bond Acceptor Count | 1 | [1][7] |

| Rotatable Bond Count | 1 | [1][7] |

| Exact Mass | 155.89775 Da | [1][7] |

| Monoisotopic Mass | 155.89775 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 5 | [1][7] |

| Complexity | 44.9 | [1][7] |

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, inhaled, or in contact with skin.

Table 3: Hazard Information

| Hazard Statement | Description |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[8] |

| H314 | Causes severe skin burns and eye damage.[8] |

| H372 | Causes damage to organs (Lungs) through prolonged or repeated exposure.[8] |

| H400 | Very toxic to aquatic life.[8] |

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from water and moisture, as it reacts violently.[8][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen).[8]

-

Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for the introduction of a reactive "handle" that can be further modified.

Key Applications:

-

Synthesis of N-Substituted Acetamides: It is extensively used for the acylation of primary and secondary amines to form N-substituted 2-chloroacetamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]

-

Heterocyclic Synthesis: this compound is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, which are core structures in many therapeutic agents.

-

Peptide Modification: In solid-phase peptide synthesis, it can be used to chloroacetylate the N-terminus of a peptide. The resulting chloroacetyl group can then react with a nucleophilic side chain (e.g., cysteine) to form cyclic peptides, which often exhibit enhanced stability and biological activity.

-

Synthesis of Anti-Cancer Agents: Research has shown its utility in the synthesis of novel derivatives of natural products, such as 25-hydroxyprotopanaxadiol, to develop potential anti-tumor drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its close analog, chloroacetyl chloride.

General Protocol for the N-Acylation of Amines

This protocol describes the synthesis of N-substituted 2-chloroacetamides from primary or secondary amines.

Materials:

-

Substituted amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the substituted amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-chloroacetamide.

Synthesis of 2-Imino-4-thiazolidinones from Thioureas

This protocol outlines the reaction of thioureas with this compound to form 2-imino-4-thiazolidinones, a class of compounds with diverse biological activities.

Materials:

-

Substituted thiourea (1.0 eq)

-

This compound (1.1 eq)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Base (e.g., Sodium acetate, Potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of the substituted thiourea (1.0 eq) in the chosen solvent, add the base.

-

Slowly add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-imino-4-thiazolidinone.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Experimental workflow for the N-acylation of an amine using this compound.

Caption: Logical relationships of this compound in the synthesis of bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives as apoptosis inducing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. ijpsr.info [ijpsr.info]

- 4. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of Chloroacetyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chloroacetyl bromide (C₂H₂BrClO). It is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural and physicochemical characteristics, reactivity, and essential experimental protocols, including safety and handling procedures.

Core Physical and Chemical Properties

This compound is a halogenated acyl bromide.[1] As a bifunctional compound, it possesses two reactive sites: the highly reactive acyl bromide group and the alkyl halide (alpha-chloro group). This dual reactivity makes it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂BrClO | [3][4][5][6][7] |

| Molecular Weight | 157.39 g/mol | [3][4][6] |

| CAS Number | 15018-06-1 | [3][4][5][7][8] |

| IUPAC Name | 2-chloroacetyl bromide | [3] |

| Synonyms | Acetyl bromide, chloro- | [7][9] |

| Density | Information not available | |

| Boiling Point | Information not available | [8] |

| Melting Point | Information not available | [8] |

| Exact Mass | 155.89775 Da | [3][4][7] |

| Canonical SMILES | C(C(=O)Br)Cl | [4][6][7] |

| InChI Key | LKRZCUQFUCYWLZ-UHFFFAOYSA-N | [3][6][7] |

| Topological Polar Surface Area | 17.1 Ų | [3][7] |

| Complexity | 44.9 | [3][4][7] |

| Hydrogen Bond Donor Count | 0 | [4][7] |

| Hydrogen Bond Acceptor Count | 1 | [4][7] |

| Rotatable Bond Count | 1 | [4][7] |

Chemical Reactivity and Signaling Pathways

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the alpha-carbon to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The acyl bromide is an excellent leaving group, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. This is the primary reaction pathway. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. These reactions are typically rapid and often exothermic.[11]

-

Nucleophilic Substitution at the Alpha-Carbon: The chlorine atom at the alpha-position can also be displaced by nucleophiles in an Sₙ2 reaction.[12] This allows for further functionalization of the molecule after the initial acylation reaction has occurred. The reactivity of the alpha-chloro group is generally lower than that of the acyl bromide.

-

Hydrolysis: Like other acyl halides, this compound reacts violently with water and moisture.[13] This hydrolysis reaction produces chloroacetic acid and hydrobromic acid, releasing corrosive vapors.[14] Due to its moisture sensitivity, it must be handled under anhydrous (dry) conditions.[15][16]

The reaction with nucleophiles, such as an amine, proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the bromide ion is eliminated, regenerating the carbonyl double bond and forming the final amide product.

References

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound | C2H2BrClO | CID 12610899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [chemicalbook.com]

- 6. GSRS [gsrs-dev-public.ncats.io]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-chloroacetyl bromide | CAS#:15018-06-1 | Chemsrc [chemsrc.com]

- 9. 2-CHLOROACETYL BROMIDE [drugfuture.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. odinity.com [odinity.com]

- 13. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. zycz.cato-chem.com [zycz.cato-chem.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reactivity and Mechanism of Chloroacetyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl bromide (C₂H₂BrClO), a halogenated acyl bromide, is a highly reactive bifunctional electrophile utilized in a variety of organic syntheses. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical building block for introducing the chloroacetyl moiety into molecular scaffolds. This functional group can then be further elaborated through nucleophilic substitution at the α-carbon, making this compound a versatile reagent in the synthesis of complex target molecules.

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively and safely employ this reagent in their synthetic endeavors. The guide covers the fundamental aspects of its reactivity with common nucleophiles, provides detailed experimental protocols, and presents quantitative data to facilitate reaction planning and optimization.

Core Reactivity and Mechanism

The reactivity of this compound is dictated by two electrophilic centers: the highly reactive acyl bromide carbonyl carbon and the α-carbon bearing a chlorine atom.

1. Nucleophilic Acyl Substitution at the Carbonyl Carbon:

The primary and most rapid reaction of this compound involves the attack of a nucleophile at the carbonyl carbon. This proceeds via a classic nucleophilic acyl substitution mechanism, typically a two-step addition-elimination pathway. The high reactivity of the acyl bromide is attributed to the excellent leaving group ability of the bromide ion. Bromide is a weaker base and thus a better leaving group than chloride, making this compound generally more reactive than its chloroacetyl chloride counterpart.

The general mechanism is as follows:

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the bromide ion as the leaving group.

Nucleophilic acyl substitution mechanism.

2. Nucleophilic Substitution at the α-Carbon:

The resulting chloroacetamide, chloroacetate, or chloroacetothioate product contains a reactive C-Cl bond at the α-position. This site is susceptible to a secondary nucleophilic attack, typically proceeding through an S_N2 mechanism. This two-step reactivity allows for the sequential introduction of two different nucleophiles, making this compound a valuable linchpin in convergent synthetic strategies.

Quantitative Data on Reactivity

Direct quantitative kinetic comparisons between this compound and chloroacetyl chloride are not extensively documented in readily available literature. However, the established principles of nucleophilic substitution and data from related compounds consistently indicate that acyl bromides are more reactive than their corresponding acyl chlorides. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion as a leaving group.

For reactions at the α-carbon of the resulting haloacetamide, bromoacetamides have been shown to be one to two orders of magnitude more reactive than the corresponding chloroacetamides.

| Reaction Type | General Reactivity Trend | Notes |

| Nucleophilic Acyl Substitution | This compound > Chloroacetyl Chloride | Bromide is a better leaving group than chloride. |

| S_N2 at α-carbon | Bromoacetamide > Chloroacetamide | Bromide is a better leaving group than chloride. |

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines is a rapid and generally high-yielding process that affords N-substituted-2-chloroacetamides. These products are valuable intermediates in the synthesis of numerous pharmaceuticals, including local anesthetics and other biologically active heterocycles. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

General workflow for amidation.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form chloroacetate esters. This reaction is typically slower than amidation and may require heating or the use of a catalyst, such as a non-nucleophilic base like pyridine, to proceed at a reasonable rate. The resulting esters are useful as alkylating agents and as intermediates in the synthesis of more complex molecules.

Reaction with Thiols (Thioesterification)

The reaction with thiols provides S-alkyl or S-aryl chloroacetothioates. Thiols are excellent nucleophiles, and this reaction generally proceeds readily, often at room temperature. The resulting thioesters are important intermediates in organic synthesis and can be used in various coupling reactions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale. Caution: this compound is a corrosive and lachrymogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-chloroacetamide

Materials:

-

4-Methoxyaniline

-

This compound

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-methoxyphenyl)-2-chloroacetamide.

Protocol 2: Synthesis of Ethyl 2-chloroacetate

Materials:

-

Ethanol, anhydrous

-

This compound

-

Pyridine, anhydrous

-

Diethyl ether

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, combine anhydrous ethanol (1.5 eq) and anhydrous pyridine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.0 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation.

Protocol 3: Synthesis of S-Phenyl 2-chloroacetothioate

Materials:

-

Thiophenol

-

This compound

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M NaOH solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioester, which can be further purified by column chromatography if necessary.

Spectroscopic Data

While a comprehensive, publicly available database of this compound spectra is limited, the following are the expected characteristic signals based on its structure and comparison with analogous compounds.

Expected Spectroscopic Data for this compound:

| Technique | Expected Features |

| ¹H NMR | A singlet in the region of δ 4.0-4.5 ppm, corresponding to the two protons of the -CH₂- group. |

| ¹³C NMR | A signal for the methylene carbon (-CH₂Cl) around 40-50 ppm and a signal for the carbonyl carbon (-C=O) in the range of 165-175 ppm. |

| IR | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1780-1820 cm⁻¹, characteristic of an acyl bromide. A C-Cl stretching vibration may be observed in the fingerprint region. |

Conclusion

This compound is a potent and versatile reagent for the introduction of the chloroacetyl group in organic synthesis. Its high reactivity, stemming from the excellent leaving group ability of the bromide ion, makes it a more reactive alternative to chloroacetyl chloride. By understanding its reaction mechanisms and having access to reliable experimental protocols, researchers can effectively harness the synthetic potential of this compound in the development of novel pharmaceuticals and other valuable chemical entities. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

Spectroscopic Profile of Chloroacetyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for chloroacetyl bromide (C₂H₂BrClO). Due to a lack of publicly available experimental spectra for this compound, this report leverages data from its close structural analogs, chloroacetyl chloride and bromoacetyl bromide, to provide a robust, inferred spectroscopic profile. This approach is a standard methodology in spectroscopic analysis for predicting the characteristics of related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are derived from the experimental data of chloroacetyl chloride and bromoacetyl bromide and are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show a single singlet peak corresponding to the two equivalent protons of the methylene (-CH₂-) group. The chemical shift of this peak will be influenced by the electronegativity of the adjacent chlorine atom and the carbonyl bromide group.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~4.3 - 4.7 | Singlet |

Note: The predicted chemical shift is an estimation based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to display two distinct signals, one for the methylene carbon and another for the carbonyl carbon.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Environment | Predicted Chemical Shift (δ) ppm |

| -CH₂Cl | ~45 - 50 |

| -C(O)Br | ~165 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-halogen bonds.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1780 - 1820 (strong) |

| C-Cl Stretch | ~700 - 800 |

| C-Br Stretch | ~500 - 600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The fragmentation pattern will likely involve the loss of bromine, chlorine, and the carbonyl group.

| Predicted Mass Spectrometry Data for this compound | |

| m/z Value | Assignment |

| 156/158/160 | [M]⁺ (Molecular ion peak with isotopic distribution) |

| 77/79 | [CH₂Cl]⁺ |

| 49 | [CH₂Cl]⁺ fragment |

Experimental Protocols

While specific experimental protocols for this compound were not found, the following are general methodologies for obtaining the spectroscopic data discussed.

-

NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer.

-

IR Spectroscopy: An IR spectrum could be obtained using an FTIR (Fourier Transform Infrared) spectrometer. A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr), or a gas-phase spectrum could be acquired.

-

Mass Spectrometry: Mass spectra are typically obtained using techniques such as electron ionization (EI) or chemical ionization (CI). The sample would be introduced into the mass spectrometer, ionized, and the resulting fragments analyzed based on their mass-to-charge ratio.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Dawn of a Halogenated Workhorse: The Early Research and Discovery of Chloroacetyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl bromide (C₂H₂BrClO), a bifunctional molecule featuring both a chloro and a bromo moiety, has emerged as a versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity, stemming from the presence of two distinct halogen atoms on a simple acyl scaffold, allows for selective and sequential transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide delves into the early research that led to the discovery and initial characterization of this compound, providing a historical context to its synthesis and properties. By examining the foundational experimental work, we can appreciate the evolution of synthetic chemistry and the enduring utility of this important reagent.

Early Synthesis and Discovery (circa 1864)

The first documented synthesis of this compound is attributed to the independent work of P. de Wilde and H. Gal in 1864.[1] Their pioneering efforts, documented in the nascent chemical literature of the time, laid the groundwork for the production of this and other α-halo acyl halides. While the original publications are not readily accessible, the synthetic strategies of that era allow for a detailed reconstruction of the likely experimental protocols. The prevailing method for the synthesis of acyl halides involved the reaction of a carboxylic acid with a halogenating agent, most commonly a phosphorus halide.

Experimental Protocol: Synthesis of this compound (Reconstructed from 19th-century methods)

The following protocol is a likely representation of the method used for the first synthesis of this compound, based on common laboratory practices of the mid-19th century for the preparation of acyl halides.

Objective: To synthesize this compound by the reaction of chloroacetic acid with phosphorus and bromine.

Materials:

-

Chloroacetic acid

-

Red phosphorus

-

Bromine

-

Apparatus for distillation under atmospheric pressure

-

Receiving flask cooled with an ice bath

Procedure:

-

In a retort or a suitable glass reaction vessel, a measured quantity of red phosphorus was placed.

-

Chloroacetic acid was then added to the vessel.

-

With careful cooling, bromine was slowly introduced to the mixture in a dropwise manner. The reaction is highly exothermic and would have been controlled by the rate of bromine addition and external cooling.

-

Upon completion of the bromine addition, the reaction mixture was gently heated to initiate the distillation of the product.

-

The distillate, a fuming liquid, was collected in a receiving flask cooled by an ice-water bath to minimize volatilization and decomposition.

-

The crude this compound was likely purified by a second distillation to remove any unreacted starting materials and byproducts such as phosphorus oxybromide.

Probable Observations: The reaction would have been vigorous, with the evolution of hydrogen bromide gas. The crude product would have been a colorless to yellowish liquid with a pungent, irritating odor, characteristic of acyl halides.

Chemical and Physical Properties: Early Characterization

The initial characterization of a newly synthesized compound in the 19th century would have focused on its fundamental physical properties. While the exact values reported by de Wilde and Gal are not available, modern data provides a clear picture of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₂H₂BrClO |

| Molecular Weight | 157.39 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 135-137 °C (decomposes) |

| Density | ~1.9 g/cm³ at 20 °C |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents. |

Early Chemical Reactivity and Transformations

The early researchers would have investigated the reactivity of this compound with common reagents to understand its chemical nature. As an acyl halide, its most prominent feature is the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Hydrolysis

One of the first reactions likely studied would have been its behavior in the presence of water. Acyl halides are readily hydrolyzed to the corresponding carboxylic acid.

Caption: Hydrolysis of this compound.

Alcoholysis (Esterification)

The reaction with alcohols would have been another key transformation explored, leading to the formation of esters.

Caption: Esterification using this compound.

Aminolysis (Amidation)

The reaction with ammonia or primary/secondary amines would have yielded the corresponding amides, demonstrating another facet of its acylating ability.

Caption: Amide formation from this compound.

Conclusion

The pioneering work of de Wilde and Gal in 1864, though sparsely detailed by modern standards, marked the entry of this compound into the chemical lexicon. Their synthesis, likely achieved through the reaction of chloroacetic acid with a phosphorus-bromine reagent, opened the door to a new class of bifunctional reagents. The early characterization of its physical properties and fundamental reactivity laid the groundwork for its eventual adoption as a versatile tool in organic synthesis. For contemporary researchers, understanding the historical context of this compound's discovery not only provides a deeper appreciation for the evolution of the field but also highlights the enduring significance of fundamental chemical transformations.

References

Theoretical Insights into the Stability of Chloroacetyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of chloroacetyl bromide. Due to the limited availability of direct computational studies on this compound, this document leverages experimental data from analogous haloacetyl halides and established computational methodologies to offer a comprehensive understanding of its conformational stability, potential decomposition pathways, and the theoretical approaches used to study such systems.

Introduction to this compound Stability

This compound (C₂H₂BrClO) is a reactive acyl bromide of interest in organic synthesis and drug development. Its stability is a critical factor in its handling, storage, and reactivity. The primary determinant of its stability at the molecular level is the rotational isomerism around the C-C single bond, which gives rise to different conformers with varying energies. Theoretical calculations are instrumental in elucidating the energetics and structures of these conformers and potential transition states for their interconversion and decomposition.

Conformational Analysis and Rotational Isomerism

Based on studies of similar molecules like chloroacetyl chloride and bromoacetyl bromide, this compound is expected to exist as a mixture of at least two rotational isomers (rotamers): a more stable trans conformer and a less stable gauche or cis-like conformer.

The trans conformer, where the chlorine and bromine atoms are anti-periplanar, is generally found to be the most stable due to minimized steric hindrance and favorable dipole interactions. The less stable conformer is predicted to have a dihedral angle of approximately 150° between the C-Cl and C-Br bonds.

Logical Relationship of Conformational Isomers

The relationship between the different conformers of this compound can be visualized as movement along the potential energy surface by rotation around the C-C bond.

Data Presentation: Energetics and Vibrational Frequencies

Table 1: Relative Energies of Haloacetyl Halide Conformers

| Compound | More Stable Conformer | Less Stable Conformer | Energy Difference (kcal/mol) |

| Chloroacetyl chloride | trans | gauche | ~1.0 |

| Bromoacetyl chloride | trans | gauche | 1.0 ± 0.1[1] |

| Bromoacetyl bromide | trans | gauche | 1.9 ± 0.3[1] |

| This compound (estimated) | trans | gauche | ~1.5 |

Table 2: Key Experimental Vibrational Frequencies (cm⁻¹) for the More Stable trans Conformer of Analogous Compounds

| Vibrational Mode | Chloroacetyl Chloride | Bromoacetyl Chloride | Bromoacetyl Bromide | This compound (estimated) |

| C=O Stretch | ~1800 | ~1800 | ~1800 | ~1800 |

| C-C Stretch | ~1064 | ~1063 | ~1060 | ~1062 |

| C-Cl Stretch | ~778 | ~715 | - | ~750 |

| C-Br Stretch | - | ~667 | ~720 | ~690 |

Computational Methodologies for Stability Analysis

A thorough theoretical investigation of this compound's stability would involve a series of computational steps to identify stable conformers, determine their relative energies, and calculate their vibrational frequencies.

Computational Workflow

The general workflow for such a theoretical study is outlined below:

Detailed Computational Protocols

A standard computational protocol for analyzing the stability of this compound would include the following steps:

-

Initial Structure Generation : A 3D structure of this compound is generated. The PubChem entry for this compound provides a starting point with its computed 3D conformer.[2]

-

Conformational Search/Potential Energy Surface (PES) Scan :

-

Method : A relaxed PES scan is performed by systematically rotating the dihedral angle between the chlorine and bromine atoms (Cl-C-C-Br) in small increments (e.g., 10-15 degrees).

-

Level of Theory : A computationally less expensive method is often used for the scan, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

-

-

Geometry Optimization :

-

Method : The minima identified from the PES scan are then fully optimized without constraints.

-

Level of Theory : A more robust level of theory is typically employed, for instance, DFT with a larger basis set like B3LYP/6-311+G(d,p) or an ab initio method like MP2/aug-cc-pVTZ.

-

-

Vibrational Frequency Calculation :

-

Method : Harmonic vibrational frequencies are calculated for each optimized geometry at the same level of theory used for optimization.

-

Purpose :

-

To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) for correcting the electronic energies.

-

To predict the infrared and Raman spectra, which can be compared with experimental data.

-

-

-

High-Accuracy Single-Point Energy Calculations :

-

Method : To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory.

-

Examples : Coupled-cluster methods like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ), or composite methods like G3(MP2) or CBS-QB3.

-

-

Thermochemical Analysis :

-

The electronic energies, corrected with ZPVE, and including thermal corrections from the frequency calculations, are used to determine the relative enthalpies and Gibbs free energies of the conformers at a given temperature (e.g., 298.15 K). This allows for the prediction of the equilibrium population of each conformer.

-

Conclusion

While direct computational studies on this compound are not extensively reported, a robust theoretical framework exists for accurately predicting its stability. By leveraging experimental data from analogous haloacetyl halides and applying established high-level computational methodologies, a detailed understanding of the conformational landscape, relative stabilities of rotational isomers, and vibrational properties of this compound can be achieved. Such theoretical insights are invaluable for predicting the behavior of this compound in various chemical environments, aiding in its safe handling and effective use in research and development.

References

A Comprehensive Technical Guide to the Solubility of Chloroacetyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chloroacetyl bromide in common organic solvents. Due to the reactive nature of acyl halides, this document emphasizes qualitative solubility and provides a robust experimental protocol for safely determining quantitative solubility.

Introduction to this compound

This compound (C₂H₂BrClO) is a reactive chemical intermediate widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of the chloroacetyl group. Its utility is intrinsically linked to its solubility and reactivity in various reaction media. Understanding its solubility profile is critical for reaction optimization, solvent selection, and process safety. Acyl halides, as a class, are known to be soluble in a wide range of aprotic organic solvents but react with protic solvents, such as water and alcohols.

Qualitative Solubility of this compound and Analogs

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound based on data from its analogs.

| Solvent Class | Common Solvents | Expected Qualitative Solubility of this compound | Reference for Analogs |

| Ketones | Acetone | Miscible | [2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | [2] |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Miscible | [1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | [2] |

| Esters | Ethyl acetate | Expected to be soluble/miscible | General chemical principles |

| Alcohols | Methanol, Ethanol | Reactive | |

| Water | Reactive and Immiscible | [2] |

Experimental Protocol for Determination of this compound Solubility

The high reactivity of this compound, particularly its tendency to hydrolyze or alcoholyze, necessitates a carefully designed experimental protocol for accurate solubility determination. A standard equilibrium solubility test must be modified to minimize degradation of the solute. The following protocol is a recommended guideline.

3.1. Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

3.2. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Inert gas supply (nitrogen or argon)

-

Schlenk line or glove box

-

Glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

-

Volumetric flasks and pipettes

3.3. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

3.4. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry glass vial containing a known volume or mass of the anhydrous organic solvent. The excess solid is necessary to ensure saturation.

-

Immediately and tightly seal the vial with a PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or heating block set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stir bar.

-

Due to the reactivity of this compound, the equilibration time should be minimized. Preliminary experiments should be conducted to determine the minimum time required to reach saturation (typically 1-2 hours for similar compounds).

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the bath and immediately centrifuge it at a moderate speed to pellet the undissolved this compound.

-

-

Sample Collection and Analysis:

-

Working quickly and under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

Immediately quench the reactive acyl bromide by transferring the aliquot into a volumetric flask containing a suitable derivatizing agent (e.g., an alcohol to form a stable ester) or dilute it with a compatible solvent for direct analysis if the method allows.

-

Analyze the concentration of the derivatized or diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound (or its derivative) is essential for accurate quantification.

-

-

Solubility Calculation:

-

From the measured concentration in the analyzed sample, calculate the original concentration of this compound in the saturated supernatant.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding can be derived from its structural analogs. It is expected to be highly soluble in common aprotic organic solvents. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a framework for safe and accurate determination, taking into account the compound's reactive nature. Careful adherence to safety protocols and the use of an inert atmosphere are paramount for obtaining reliable results.

References

Chloroacetyl Bromide: A Comprehensive Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of chloroacetyl bromide, a key reagent in organic synthesis and pharmaceutical development. This document outlines its fundamental chemical and physical properties, synthesis, and safety protocols, presenting all quantitative data in accessible tables and illustrating a key synthetic relationship with a Graphviz diagram.

Core Chemical and Physical Properties

This compound is a halogenated acyl bromide recognized for its high reactivity, making it a valuable building block in the synthesis of a wide range of organic compounds. A summary of its key properties is provided below.

| Property | Value | Source |

| Molecular Formula | C2H2BrClO | [1][2][3] |

| Molecular Weight | 157.39 g/mol | [1][2][4] |

| CAS Number | 15018-06-1 | [1] |

| Appearance | Liquid | [5] |

| Boiling Point | 127 - 128 °C | [5] |

| Density | 1.9 g/cm³ | [5] |

| Solubility | Reacts with water | [5] |

Additional computed properties that are valuable in drug design and development are detailed in the following table.

| Computed Property | Value | Source |

| XLogP3 | 1.5 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 155.89775 Da | [1][4] |

| Complexity | 44.9 | [1] |

Synthesis and Reactivity

This compound is typically synthesized from chloroacetic acid. While specific industrial methods may vary, a common laboratory-scale approach involves the reaction of chloroacetic acid with a brominating agent. For instance, it can be prepared from chloroacetic acid and reagents like thionyl chloride, phosphorus pentachloride, or phosgene, followed by a subsequent bromination step.

Its high reactivity stems from the two halogen atoms and the acyl bromide group. This makes it a potent electrophile, readily participating in reactions with nucleophiles. A notable application is in the N-chloroacetylation of peptides, a critical step in the synthesis of modified peptides for drug development.

Experimental Protocol: N-Chloroacetylation of a Peptide

This section outlines a general experimental protocol for the chloroacetylation of the N-terminus of a peptide, a common application of this compound in drug development.

Objective: To introduce a chloroacetyl group at the N-terminus of a peptide.

Materials:

-

Protected peptide on a solid support

-

Chloroacetic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) for cleavage

-

HPLC for purification

Methodology:

-

Activation of Chloroacetic Acid: In a round-bottom flask, dissolve chloroacetic acid (1.5 equivalents relative to the peptide) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.5 equivalents) and stir for 30 minutes to form the symmetric anhydride.

-

Coupling Reaction: Add the solid-phase resin with the N-terminally deprotected peptide to the activated chloroacetic acid solution. Add DIPEA (3 equivalents) to the reaction mixture to neutralize any acid formed. Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

-

Washing: After the coupling reaction, filter the resin and wash it sequentially with DCM, dimethylformamide (DMF), and methanol to remove unreacted reagents and byproducts.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, to cleave the chloroacetylated peptide from the solid support and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final N-chloroacetylated product.

Logical Workflow for Peptide Modification

The following diagram illustrates the logical workflow for the synthesis of an N-chloroacetylated peptide, a process where this compound or its derivatives are crucial.

Caption: Logical workflow for the synthesis of an N-chloroacetylated peptide.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood. It reacts violently with water, liberating toxic gas.

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Handling Precautions:

-

Avoid breathing mist or vapors.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6][8]

References

- 1. This compound|lookchem [lookchem.com]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. 2-chloroacetyl bromide | CAS#:15018-06-1 | Chemsrc [chemsrc.com]

- 4. This compound | C2H2BrClO | CID 12610899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Chloroacetyl Bromide: Commercial Availability, Synthesis Applications, and Use as a Biochemical Probe

For researchers, scientists, and professionals in drug development, Chloroacetyl bromide (CAS No. 15018-06-1) is a valuable bifunctional reagent. Its utility stems from the presence of two reactive sites: a highly electrophilic acyl bromide and a carbon atom susceptible to nucleophilic attack. This guide provides an in-depth overview of its commercial availability, applications in chemical synthesis with detailed experimental protocols, and its potential use as an electrophilic probe for studying biological systems.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The product is typically offered at different purity levels. Below is a summary of representative suppliers and their offerings. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities |

| Molchemical | 96% | 25 kg |

| BLD Pharmatech Ltd. | 97% | 25 g, 100 g, 500 g |

| A2B Chem | ≥95% | 25 g, 100 g, 500 g |

| Key Organics | 95% | 1 g, 5 g, 25 g |

| Angene | 97% | 25 g, 100 g, 500 g, 1 kg |

| Chem-Impex International | ≥97% | 5 g, 25 g, 100 g |

| Acadechem | >97.0% | 1 g, 5 g, 10 g, 25 g, 50 g, 100 g |

| LabNetwork | >97% | 1 g, 5 g, 10 g, 25 g, 100 g |

Applications in Chemical Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the chloroacetyl group. Its reactivity is analogous to the more commonly used chloroacetyl chloride, but the bromide leaving group can offer advantages in certain reactions. Key applications include the synthesis of heterocyclic compounds and the N-alkylation of amines.

Synthesis of 2-Aminothiazole Derivatives

One of the prominent applications of α-halo-acetyl halides is in the Hantzsch thiazole synthesis. The reaction involves the condensation of a thiourea with an α-halocarbonyl compound. While many literature examples utilize chloroacetyl chloride, the following protocol is a representative procedure adapted for this compound for the synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of this compound: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then neutralized with a base such as sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization or column chromatography.

N-Alkylation of Primary Amines

This compound can be used to N-alkylate primary amines, leading to the formation of secondary amines. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbonyl carbon, followed by the displacement of the bromide ion. The resulting chloroacetamide can then be used in further synthetic transformations.

Experimental Protocol: N-Alkylation of a Primary Amine

-

Reactant Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the primary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated amine, which can be further purified by column chromatography or recrystallization.

Application as an Electrophilic Probe in Chemical Biology

While direct evidence for the use of this compound in studying specific signaling pathways is limited in the literature, its chemical nature as a haloacetyl compound makes it a candidate for the design of electrophilic probes for protein labeling.[1] Such probes are instrumental in chemical biology for identifying and characterizing protein targets of small molecules, a field known as activity-based protein profiling (ABPP).[2]

The haloacetyl group is a moderately reactive electrophile that can covalently modify nucleophilic amino acid residues such as cysteine and lysine within a protein's active or binding site.[1] By attaching a reporter tag (e.g., a fluorophore or a biotin) to a molecule of interest that also contains a chloroacetyl group, a chemical probe can be synthesized. This probe can then be used to label its protein targets in a complex biological sample, such as a cell lysate.

Logical Workflow for Protein Labeling:

-

Probe Design and Synthesis: A molecule of interest (e.g., a known inhibitor or a natural product) is chemically modified to include a chloroacetyl group and a reporter tag.

-

Incubation: The resulting probe is incubated with a biological sample (e.g., cell lysate, living cells).

-

Covalent Modification: The probe binds to its target protein, and the chloroacetyl group reacts with a nearby nucleophilic amino acid residue, forming a stable covalent bond.

-

Detection and Identification: The reporter tag allows for the detection (e.g., via fluorescence imaging if a fluorophore is used) or enrichment (e.g., via streptavidin beads if biotin is used) of the labeled protein.

-

Target Identification: Enriched proteins can be identified using mass spectrometry, thus revealing the protein targets of the original molecule of interest and providing insights into its mechanism of action and the signaling pathways it modulates.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Chloroacetyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chloroacetyl bromide is a highly reactive and versatile bifunctional reagent extensively utilized in organic synthesis. Its dual electrophilic nature, possessing both a reactive acyl bromide and an α-chloro group, makes it an invaluable building block for the construction of a wide array of organic molecules, particularly in the synthesis of pharmaceuticals and heterocyclic compounds. These application notes provide detailed protocols and quantitative data for key transformations involving this compound, offering a practical guide for its effective use in the laboratory.

N-Acylation of Amines and Anilines

The reaction of this compound with primary and secondary amines or anilines is a fundamental transformation for the formation of N-(2-chloroacetyl) amides. These products are stable intermediates that can be further functionalized through nucleophilic substitution of the α-chloro atom.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a bromide ion to form the corresponding amide. A base is typically required to neutralize the hydrogen bromide byproduct.

Caption: N-Acylation Mechanism.

Experimental Protocols

Protocol 1.1: N-Bromoacetylation of 4-Iodobenzylamine

This protocol details the synthesis of N-(4-iodobenzyl)-2-bromoacetamide, a valuable intermediate in medicinal chemistry.

| Parameter | Value |

| Reactants | 4-Iodobenzylamine, Bromoacetyl bromide |

| Base | Pyridine or Triethylamine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2 hours |

| Yield | High |

Procedure:

-

Dissolve 4-iodobenzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small volume of water and stirring vigorously for 5 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 1.2: N-Bromoacetylation of Sulfonamides

This protocol describes the synthesis of N-substituted-N-(sulfonyl) bromoacetamides using a zinc chloride catalyst.

| Parameter | Value |

| Reactants | N-substituted-N-(p-toluene) sulfonamide, Bromoacetyl bromide |

| Catalyst | Anhydrous ZnCl₂ |

| Solvent | Dry Benzene or Toluene |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | Good |

Procedure:

-

Dissolve the N-substituted sulfonamide (1 equivalent) in hot dry benzene or toluene in a round-bottom flask equipped with a reflux condenser.

-

To the warm solution, add bromoacetyl bromide (1.3 equivalents) and a catalytic amount of anhydrous ZnCl₂.

-

Heat the suspension under reflux, protecting it from air moisture with a calcium chloride tube, until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate it in vacuo.

-

Add chloroform and water to the residue and separate the phases.

-

Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.

-

Dry the organic phase, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by crystallization.

Synthesis of Heterocycles: Ketopiperazines and Ketomorpholines

This compound is a key reagent for the synthesis of important heterocyclic scaffolds like ketopiperazines and ketomorpholines. The synthesis is typically a two-step process involving an initial N-acylation followed by an intramolecular cyclization.

General Workflow

Caption: Heterocycle Synthesis Workflow.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Benzyl-3-morpholinone (a Ketomorpholine)

This protocol outlines a two-step synthesis of a ketomorpholine derivative.

Step 1: N-Bromoacetylation of N-Benzylethanolamine

| Parameter | Value |

| Reactants | N-Benzylethanolamine, Bromoacetyl bromide |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Yield | High |

Procedure:

-

Dissolve N-benzylethanolamine (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM and cool to 0 °C.

-

Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

| Parameter | Value |

| Reactant | N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | Moderate to High |

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the crude N-(2-hydroxyethyl)-N-benzyl-2-bromoacetamide from Step 1 in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting 4-benzyl-3-morpholinone by column chromatography.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts violently with water, alcohols, and other nucleophilic reagents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. In case of contact, wash the affected area immediately with copious amounts of water.

These protocols provide a foundation for the use of this compound in organic synthesis. Researchers are encouraged to consult the primary literature for further examples and to optimize conditions for their specific substrates.

Application Notes and Protocols: Chloroacetyl Bromide as a Versatile Alkylating Agent in Synthesis

Introduction

Chloroacetyl bromide (BrOCCH₂Cl) is a highly reactive bifunctional reagent employed in organic synthesis as a potent alkylating and acylating agent. Its utility stems from the presence of two reactive centers: a highly electrophilic carbonyl carbon within the acyl bromide moiety and a carbon atom susceptible to nucleophilic attack bonded to both a chlorine and the carbonyl group. This dual reactivity allows for the sequential introduction of a chloroacetyl group onto a nucleophile, followed by subsequent displacement of the chloride, making it a valuable building block for the synthesis of a wide array of compounds, particularly in the development of pharmaceuticals and other bioactive molecules. While chloroacetyl chloride is more commonly cited in the literature, this compound functions analogously, with the bromide being a more reactive leaving group during the initial acylation and the chloride available for subsequent substitution reactions.

The primary application of this compound involves the chloroacetylation of nucleophiles such as amines, alcohols, and thiols. The resulting α-chloro carbonyl compounds are versatile intermediates for further synthetic transformations, including the construction of various heterocyclic systems.[1][2]

Core Applications and Mechanisms

This compound serves as an efficient electrophile for the alkylation of heteroatom nucleophiles. The general reaction proceeds via a nucleophilic acyl substitution, followed by the potential for a subsequent nucleophilic substitution at the α-carbon.

N-Alkylation (N-Chloroacetylation) of Amines

The reaction of this compound with primary and secondary amines is a robust method for the formation of N-substituted 2-chloroacetamides. This transformation is fundamental in medicinal chemistry, as the resulting amide can be a final product or an intermediate where the α-chloro group acts as a handle for further functionalization.[1] The reaction typically proceeds rapidly and in high yield.

General Reaction: R-NH₂ + ClCH₂COBr → R-NHCOCH₂Cl + HBr